DAM has been widely studied for its potential anti-cancer properties. Studies suggest it may inhibit the growth and proliferation of various cancer cell lines through several mechanisms, including:
Diallyl maleate is an organic compound with the molecular formula C10H12O4 and a molecular weight of approximately 196.20 g/mol. It is classified as a diallyl ester of maleic acid, featuring two allyl groups attached to the maleate moiety. Diallyl maleate is known for its reactivity due to the presence of multiple double bonds, making it a valuable intermediate in various
DAM's primary function lies in its ability to participate in polymerization reactions. During polymerization, the double bonds in DAM react with other monomers or growing polymer chains, creating cross-links and branched structures within the polymer network []. This mechanism enhances properties like mechanical strength, thermal stability, and chemical resistance of the resulting polymers.
Diallyl maleate can be synthesized through several methods:
Diallyl maleate has a wide range of applications across various industries:
Interaction studies involving diallyl maleate focus on its reactivity with different nucleophiles and its behavior under polymerization conditions:
Diallyl maleate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:
Compound Name | Formula | Unique Characteristics |
---|---|---|
Maleic Anhydride | C4H2O3 | A cyclic anhydride used widely in polyester synthesis. |
Diallyl Phthalate | C12H14O4 | Exhibits higher thermal stability compared to diallyl maleate. |
Diallyl Fumarate | C10H12O4 | Similar reactivity but differs in stereochemistry and application scope. |
Trimethylolpropane Triacrylate | C15H18O5 | Known for its use in UV-curable coatings; offers different polymerization behavior. |
Diallyl maleate is unique due to its specific reactivity profile and biological activities, making it particularly valuable in both industrial applications and potential therapeutic contexts .
Acute Toxic;Irritant